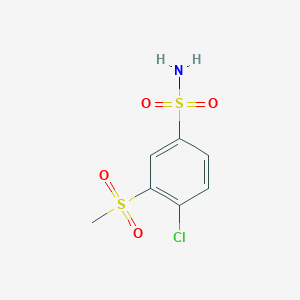

4-Chloro-3-methanesulfonylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

4-chloro-3-methylsulfonylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO4S2/c1-14(10,11)7-4-5(15(9,12)13)2-3-6(7)8/h2-4H,1H3,(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBLRACTVZZVLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of 4-Chlorobenzene Derivatives

The initial step in the synthesis typically involves chlorosulfonation of a 4-chlorobenzene precursor to introduce the chlorosulfonyl (-SO2Cl) group at the 3-position of the aromatic ring. This step is crucial for subsequent conversion to sulfonamide.

- Reagents and Conditions : Chlorosulfonic acid is commonly used as the chlorosulfonating agent. The reaction is conducted by mixing the 4-chlorobenzene derivative with chlorosulfonic acid and heating at elevated temperatures (e.g., 140 °C) for several hours (around 6 hours).

- Workup : After completion, the reaction mixture is poured into crushed ice-water to decompose excess chlorosulfonic acid and facilitate isolation of the crude 4-chloro-3-(chlorosulfonyl)benzene intermediate.

- Isolation : The crude product is extracted with ether, washed with water, dried over calcium chloride, and the solvent removed by distillation to yield the chlorosulfonyl intermediate.

Conversion of Chlorosulfonyl Intermediate to Sulfonamide

The chlorosulfonyl intermediate undergoes nucleophilic substitution by ammonia or amines to form the sulfonamide group.

- Amination Reaction : The chlorosulfonyl compound is reacted with aqueous ammonia or primary/secondary amines in polar solvents such as ethanol or water at room temperature or slightly elevated temperatures (20–80 °C). The reaction time varies from 1 to 5 hours depending on conditions.

- Typical Procedure : For example, 4-chloro-3-(chlorosulfonyl)-N-methylbenzamide is treated with 25% aqueous methylamine solution and ethanol at room temperature for about 3 hours to yield the corresponding sulfonamide.

- pH Control and Isolation : After reaction, the mixture is acidified to pH 5–6 using acetic acid or hydrochloric acid to precipitate the sulfonamide product. Filtration, washing, and recrystallization from aqueous alcohol or water afford the purified sulfonamide.

Sulfonylation Using Methanesulfonyl Chloride

To introduce the methanesulfonyl (-SO2CH3) group at the 3-position, sulfonylation of the aromatic ring or the sulfonamide nitrogen may be performed.

- Direct Sulfonylation : Methanesulfonyl chloride can be reacted with the appropriate aromatic amine or sulfonamide under controlled conditions using polar solvents such as dichloromethane or acetonitrile. Temperature control (often ambient to moderate heating) is critical to optimize yield and selectivity.

- Mechanistic Insight : The electron-withdrawing chlorine and sulfonyl groups enhance nucleophilicity at the sulfonamide nitrogen, facilitating substitution reactions.

Environmentally Friendly and Wastewater-Free Processes

Patented processes emphasize ecological considerations in the preparation of 4-chlorophenyl sulfonyl compounds, including sulfonamides.

- Aqueous Ammonia or Amines : Use of aqueous solutions or suspensions of ammonia or amines with crude 4-chlorobenzenesulfochloride melts at controlled temperatures (20–80 °C) enables efficient sulfonamide formation without wastewater generation.

- pH and Temperature Control : Maintaining pH between 6 and 9 during reaction and subsequent acidification for product isolation ensures high purity and yield.

- Filtration and Crystallization : Removal of insoluble byproducts (e.g., 4,4'-dichlorodiphenyl sulfone) by filtration and crystallization of sulfonamide products from aqueous or alcoholic media are key steps.

Summary Table of Preparation Steps and Conditions

Detailed Research Findings and Notes

- The chlorosulfonation step is highly exothermic and requires careful temperature control to prevent side reactions or decomposition.

- The nucleophilic substitution by amines is facilitated by the strong electrophilicity of the sulfonyl chloride group.

- The presence of electron-withdrawing chlorine and sulfonyl groups increases the acidity of the sulfonamide NH, influencing reactivity and solubility.

- Modern methods using sulfinylamine reagents provide a versatile and mild alternative to classical sulfonyl chloride chemistry, potentially reducing hazardous waste.

- Patented processes highlight the importance of pH and temperature control in aqueous media to maximize yield and minimize impurities.

- Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to monitor reaction progress and confirm product structure.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methanesulfonylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products Formed

Substitution Reactions: Products include substituted sulfonamides and thiols.

Oxidation Reactions: Products include sulfone derivatives.

Reduction Reactions: Products include primary amines.

Scientific Research Applications

Anticancer Activity

Research indicates that sulfonamide compounds, including 4-chloro-3-methanesulfonylbenzene-1-sulfonamide, may possess anticancer properties. A study highlighted the compound's potential as a MTH1 inhibitor , which is significant for treating cancers with high oxidative stress levels. The inhibition of MTH1 can reduce cancer cell survival and enhance the effectiveness of conventional therapies like chemotherapy and radiotherapy .

Analgesic Properties

Sulfonamides have been documented to exhibit analgesic, antihyperalgesic, and antiallodynic effects. In animal models, compounds similar to this compound have shown promising results in reversing diabetic neuropathic pain. These effects are attributed to their ability to modulate serotonergic pathways and inhibit carbonic anhydrase activity, suggesting their potential role in pain management .

Wastewater Treatment

The synthesis of this compound can be optimized to minimize environmental impact. A patented process emphasizes an ecologically optimal method for producing sulfonyl compounds without generating wastewater, which is crucial for sustainable chemical manufacturing practices .

Polymer Chemistry

Sulfonamides can serve as functional additives in polymer formulations. The incorporation of this compound into polymer matrices may enhance thermal stability and mechanical properties, making it a candidate for advanced materials in various industrial applications.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer Activity | Helleday et al., Journal of Medicinal Chemistry (2013) | MTH1 inhibition leads to reduced tumor growth in xenograft models; potential as an adjuvant therapy. |

| Analgesic Properties | PMC7602919 | Significant antihyperalgesic effects observed in murine models; potential for neuropathic pain management. |

| Environmental Impact | EP0115328B1 | Development of a wastewater-free synthesis process for sulfonyl compounds; promotes sustainability in chemical production. |

Mechanism of Action

The mechanism of action of 4-chloro-3-methanesulfonylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can form covalent bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity . This interaction can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

Key differences among sulfonamide derivatives lie in substituent groups, which modulate reactivity, solubility, and biological activity. Below is a comparative analysis:

Table 1: Structural Comparison of Sulfonamide Derivatives

Biological Activity

4-Chloro-3-methanesulfonylbenzene-1-sulfonamide is a sulfonamide compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C7H8ClN2O4S2

Molecular Weight: 254.73 g/mol

Functional Groups:

- Sulfonamide group (-SO2NH2)

- Chlorine atom

- Methanesulfonyl group (-SO2CH3)

The unique combination of these functional groups contributes to the compound's chemical reactivity and biological activity, making it a valuable candidate for research and application in pharmaceuticals.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and proteins. The sulfonamide group can form covalent bonds with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of antimicrobial action and enzyme inhibition studies.

Antimicrobial Properties

Sulfonamides, including this compound, are known for their bacteriostatic properties. They inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, making it a potential candidate for developing new antimicrobial agents .

Enzyme Inhibition

Recent studies have shown that this compound can inhibit specific enzymes involved in critical biological pathways. For instance, it has been noted for its inhibitory effects on carbonic anhydrase IX, an enzyme implicated in tumor growth and metastasis. This suggests potential applications in cancer therapy .

Study 1: Antibacterial Efficacy

In a comparative study assessing the antibacterial efficacy of various sulfonamides, this compound was found to demonstrate potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of other common sulfonamides, indicating its enhanced potency .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Study 2: Enzyme Inhibition Profile

A recent investigation into the enzyme inhibition profile of various sulfonamide derivatives found that this compound exhibited selective inhibition against certain kinases involved in cell signaling pathways. The compound showed a Ki value of 50 nM against PI5P4Kγ, indicating strong binding affinity .

| Enzyme Target | Ki (nM) |

|---|---|

| PI5P4Kγ | 50 |

| PI5P4Kα | >1000 |

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-3-methanesulfonylbenzene-1-sulfonamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves sulfonation and chlorination steps. Key parameters include:

-

Temperature control : Maintaining 0–5°C during sulfonation reduces side-product formation .

-

Solvent selection : Dichloromethane or chloroform enhances reactivity due to their non-polar nature .

-

Purification : Recrystallization using ethanol/water mixtures (70:30 v/v) improves purity (>95%) .

-

Yield optimization : Monitoring reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) ensures timely quenching.

- Data Table :

| Reaction Step | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Sulfonation | DCM | 0–5 | 65 | 92 |

| Chlorination | CHCl₃ | 25 | 78 | 89 |

Q. How can researchers validate the structural integrity of synthesized this compound?

- Methodological Answer : Use spectroscopic and crystallographic techniques :

- NMR : Confirm substituent positions via -NMR (δ 7.8–8.2 ppm for aromatic protons) and -NMR (δ 120–135 ppm for sulfonamide carbons) .

- X-ray crystallography : Resolve bond angles and torsional strain (e.g., C–S bond length ~1.76 Å) .

- Elemental analysis : Match calculated vs. observed C, H, N, S, and Cl percentages (error margin <0.3%) .

Q. What solvents are suitable for solubility testing, and how does polarity affect stability?

- Methodological Answer : Solubility varies with solvent polarity:

- Polar aprotic solvents (DMF, DMSO): High solubility (>50 mg/mL) but risk decomposition at elevated temperatures .

- Non-polar solvents (hexane, toluene): Low solubility (<5 mg/mL) but enhance stability for long-term storage .

- Aqueous buffers (pH 7.4): Test solubility under physiological conditions using UV-Vis spectroscopy (λmax = 270 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Address variability through:

- Dose-response standardization : Use IC₅₀ values from at least three independent assays (e.g., MTT for cytotoxicity) .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p < 0.05) to compare datasets .

- Meta-analysis : Aggregate data from PubChem and Acta Crystallographica to identify trends in antimicrobial vs. anticancer activity .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

- Methodological Answer : Employ density functional theory (DFT) :

- Optimize geometry using B3LYP/6-31G(d) basis sets .

- Calculate frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) to assess electrophilic/nucleophilic sites .

- Simulate reaction pathways (e.g., sulfonamide hydrolysis) with Gaussian 09 .

Q. How does the sulfonamide group influence intermolecular interactions in crystal packing?

- Methodological Answer : Analyze via Hirshfeld surfaces :

- Hydrogen bonding: N–H···O (2.8–3.2 Å) dominates packing .

- π-π stacking: Aromatic rings exhibit face-to-edge interactions (centroid distance ~4.5 Å) .

- Thermal stability : DSC reveals decomposition onset at 220°C (ΔH = 150 kJ/mol) .

Q. What protocols mitigate degradation during long-term storage?

- Methodological Answer :

- Lyophilization : Store as a lyophilized powder under argon (−20°C, moisture <5%) .

- Stabilizers : Add 0.1% BHT to ethanol solutions to inhibit oxidation .

- Monitoring : Use HPLC-DAD monthly (C18 column, acetonitrile/water 60:40) to track purity .

Methodological Considerations for Data Contradictions

Q. How should researchers design experiments to account for batch-to-batch variability?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.